

Unraveling PROTAC ERα Degrader-8: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC ER A Degrader-8	
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For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This technical guide delves into the structure, synthesis, and biological activity of compounds identified as "PROTAC ERa Degrader-8," providing a comprehensive resource for researchers in oncology and drug discovery. It has come to light that "PROTAC ERa Degrader-8" refers to at least two distinct molecules, each with unique properties and origins. This guide will address both entities: Compound II-56, disclosed by Relay Therapeutics, Inc., and Compound 18j, reported by Lu et al. in the European Journal of Medicinal Chemistry.

Introduction to PROTAC ERa Degraders

Estrogen receptor alpha (ER α) is a key driver in the majority of breast cancers. Traditional therapies often involve inhibiting its function; however, the development of resistance is a significant clinical challenge. PROTACs offer an alternative strategy by inducing the degradation of the ER α protein. These heterobifunctional molecules consist of a ligand that binds to the target protein (ER α), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (ER α -PROTAC-E3 ligase) facilitates the ubiquitination of ER α , marking it for degradation by the proteasome. This event-driven, catalytic mechanism can overcome resistance mechanisms associated with traditional inhibitors.

Compound II-56 (Relay Therapeutics, Inc.)



PROTAC ERa Degrader-8 (Compound II-56) is a highly potent degrader of ERa.

Structure

The exact chemical structure of Compound II-56 is detailed within the patent application WO2024006781 filed by Relay Therapeutics, Inc. While the full structure is proprietary and contained within the patent, a general representation of a PROTAC molecule is provided below. It consists of an ERα ligand, a linker, and an E3 ligase ligand.

Synthesis

The detailed synthetic route for Compound II-56 is described in the patent document WO2024006781. A generalized synthetic workflow for creating a PROTAC molecule is illustrated below. This typically involves the synthesis of the ERα ligand and the E3 ligase ligand with appropriate functional groups, followed by a linker conjugation step, often via click chemistry or amide bond formation.

Biological Activity

Compound II-56 has demonstrated exceptional potency in degrading ER α in cellular assays.

Compound	Cell Line	Parameter	Value	Reference
PROTAC ERα Degrader-8 (Compound II- 56)	MCF-7	DC50	0.006 nM (0.000006 μM)	[1][2]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

ERα Degradation Assay (Nano-Glo HiBiT Lytic Assay) - General Protocol:

This assay is a common method to quantify protein degradation.

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates.



- Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., Compound II-56) for a specified period (e.g., 24 hours).
- Cell Lysis: The cells are lysed to release the cellular components.
- Detection: The Nano-Glo® HiBiT® Lytic Detection System is used to quantify the amount of remaining HiBiT-tagged ERα protein. The HiBiT tag is a small peptide that, when paired with the LgBiT protein, forms a luminescent enzyme.
- Data Analysis: The luminescence signal is measured, and the DC50 value is calculated by plotting the percentage of protein degradation against the compound concentration.

Compound 18j (Lu Y, et al.)

ERα degrader 8 (Compound 18j) is another selective estrogen receptor degrader identified in a recent scientific publication.[1]

Structure

The chemical structure of Compound 18j is based on a novel quinoline scaffold. The detailed structure can be found in the 2024 publication by Lu Y, et al. in the European Journal of Medicinal Chemistry.

Synthesis

The synthetic scheme for Compound 18j is outlined in the aforementioned publication. The synthesis likely involves the construction of the quinoline core followed by the attachment of the $ER\alpha$ binding moiety and the linker leading to the E3 ligase ligand.

Biological Activity

Compound 18j has shown potent antiproliferative activity in ER-positive breast cancer cells.

Compound	Cell Line	Parameter	Value	Reference
ERα degrader 8 (Compound 18j)	MCF-7	IC50	0.15 μΜ	[1]



IC50: The concentration of the compound that inhibits 50% of the cellular process being measured (in this case, cell proliferation).

Experimental Protocols

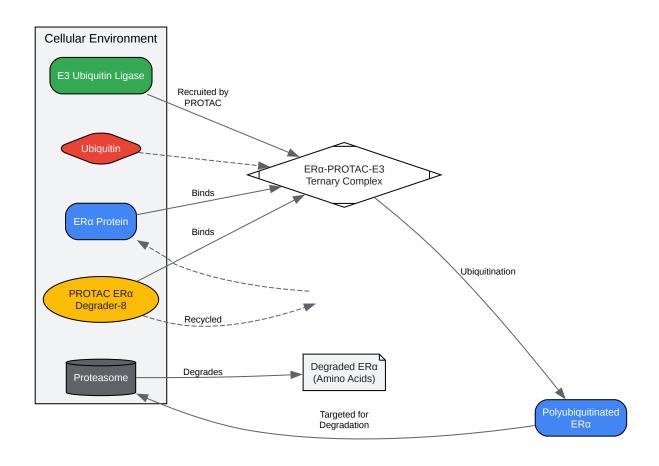
Cell Proliferation Assay (MTT or CellTiter-Glo) - General Protocol:

- Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Incubation: The cells are treated with various concentrations of Compound 18j for a period of 72 hours.
- · Reagent Addition:
 - For MTT assay: MTT reagent is added, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then solubilized.
 - For CellTiter-Glo assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
- Data Analysis: The IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTAC ER α degraders involves hijacking the ubiquitin-proteasome system.



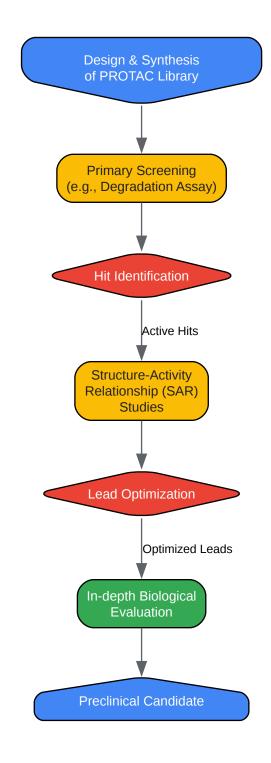


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Caption: Mechanism of Action for PROTAC ERα Degrader-8.

The experimental workflow for identifying and characterizing a novel PROTAC ERα degrader typically follows a structured path from initial screening to in-depth biological evaluation.





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Caption: General Experimental Workflow for PROTAC Discovery.

Conclusion



The designation "PROTAC ER α Degrader-8" highlights two promising but distinct molecules for the targeted degradation of the estrogen receptor. Compound II-56 from Relay Therapeutics demonstrates picomolar-level degradation potency, while Compound 18j from Lu et al. shows significant antiproliferative effects with a novel chemical scaffold. For researchers and drug developers, it is crucial to distinguish between these two compounds and refer to their specific identifiers and originating sources. This guide provides a foundational understanding of their reported activities and a framework for the experimental approaches used in their evaluation. For complete and detailed information, consulting the primary patent and journal article is essential.

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